N-Butyl-2,4-dimethoxyaniline

説明

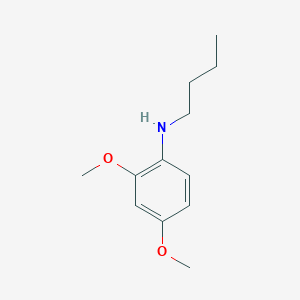

Structure

3D Structure

特性

IUPAC Name |

N-butyl-2,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-5-8-13-11-7-6-10(14-2)9-12(11)15-3/h6-7,9,13H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVZOFOMVHBURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558595 | |

| Record name | N-Butyl-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124006-23-1 | |

| Record name | N-Butyl-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Butyl-2,4-dimethoxyaniline and Derivatives

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, it is possible to deduce the precise connectivity and spatial relationships of atoms.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic protons on the dimethoxy-substituted benzene (B151609) ring and the aliphatic protons of the N-butyl group.

The aromatic region typically displays three signals, consistent with a 1,2,4-trisubstituted benzene ring. The electron-donating nature of the amino and methoxy (B1213986) groups causes these protons to be shielded and appear at relatively high field (lower ppm values) compared to unsubstituted benzene. The coupling patterns (doublet, doublet of doublets) reveal the ortho and meta relationships between the protons.

The N-butyl group gives rise to four distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), another multiplet for the second methylene group, and a triplet for the methylene group directly attached to the nitrogen atom (N-CH₂). The signal for the N-H proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) This data is predicted based on the analysis of structurally similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H-6 | 6.80 - 6.90 | d | ~8.5 | 1H |

| Aromatic H-5 | 6.40 - 6.50 | dd | ~8.5, ~2.5 | 1H |

| Aromatic H-3 | 6.35 - 6.45 | d | ~2.5 | 1H |

| OCH₃ (C-2) | 3.80 - 3.90 | s | - | 3H |

| OCH₃ (C-4) | 3.75 - 3.85 | s | - | 3H |

| N-H | 3.50 - 4.50 | br s | - | 1H |

| N-CH₂ | 3.05 - 3.15 | t | ~7.2 | 2H |

| N-CH₂-CH₂ | 1.55 - 1.65 | m | - | 2H |

| CH₂-CH₃ | 1.35 - 1.45 | m | - | 2H |

| CH₃ | 0.90 - 1.00 | t | ~7.3 | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum will show six signals for the aromatic carbons and four signals for the N-butyl chain carbons.

The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbons bearing the electron-donating methoxy and amino groups (C-1, C-2, C-4) are significantly shielded and appear at higher field compared to the other aromatic carbons. The signals for the two methoxy groups will also be present in the aliphatic region of the spectrum. The four carbons of the butyl chain will appear in the upfield region, with the carbon directly attached to the nitrogen (N-CH₂) being the most deshielded of the four.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) This data is predicted based on the analysis of structurally similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-1 | 139.0 - 141.0 |

| Aromatic C-2 | 150.0 - 152.0 |

| Aromatic C-3 | 98.0 - 100.0 |

| Aromatic C-4 | 154.0 - 156.0 |

| Aromatic C-5 | 102.0 - 104.0 |

| Aromatic C-6 | 115.0 - 117.0 |

| OCH₃ (C-2) | 55.5 - 56.5 |

| OCH₃ (C-4) | 55.0 - 56.0 |

| N-CH₂ | 44.0 - 46.0 |

| N-CH₂-CH₂ | 31.0 - 33.0 |

| CH₂-CH₃ | 19.5 - 21.5 |

| CH₃ | 13.5 - 14.5 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons. Key expected correlations include:

The aromatic proton at C-6 coupling with the proton at C-5.

The N-CH₂ protons coupling with the adjacent CH₂ protons in the butyl chain.

Successive couplings along the entire butyl chain (N-CH₂ to -CH₂- to -CH₂- to -CH₃).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the proton signal around 3.1 ppm would correlate with the carbon signal around 45 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C, multiple-bond correlations). This is crucial for piecing together the molecular framework. Key HMBC correlations would include:

The N-CH₂ protons showing a correlation to the aromatic C-1.

The aromatic H-3 proton correlating to carbons C-1, C-2, and C-5.

The methoxy protons correlating to their respective attachment points on the ring (C-2 and C-4).

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₂H₁₉NO₂), the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the experimentally measured value, typically with an error of less than 5 ppm. This confirms the molecular formula with high confidence.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₂₀NO₂⁺ | 210.1489 |

In tandem mass spectrometry (MS/MS), the molecular ion (or a specific fragment ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, a primary and highly characteristic fragmentation pathway involves the cleavage of the bond between the alpha and beta carbons of the butyl group (α-cleavage relative to the nitrogen). This results in the loss of a propyl radical (•C₃H₇), leading to a stable, resonance-delocalized fragment ion. Another common fragmentation is the loss of the entire butyl group.

Table 4: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 210.1)

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

| 166.1 | C₃H₇• (Propyl radical) | [M - C₃H₇]⁺ |

| 154.1 | C₄H₈ (Butene) | [M - C₄H₈ + H]⁺ (Rearrangement and loss) |

| 138.1 | C₄H₉• + CH₃• | [M - C₄H₉ - CH₃]⁺ (Loss of butyl and a methyl radical) |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Characterization

The spectrum would be characterized by several key regions. The N-H stretching vibration of the secondary amine is anticipated to appear as a single, sharp band in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations from the butyl group would be observed as multiple peaks in the 2850-2960 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzene ring are expected to produce weaker bands around 3000-3100 cm⁻¹.

The "fingerprint region," typically below 1600 cm⁻¹, would contain a wealth of information. Aromatic C=C stretching vibrations would likely appear as a series of bands between 1450 cm⁻¹ and 1600 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range. Furthermore, the characteristic C-O stretching vibrations of the two methoxy groups would be prominent, with the aryl-alkyl ether linkage typically showing strong, asymmetric stretching bands around 1200-1275 cm⁻¹ and symmetric stretching bands near 1020-1075 cm⁻¹. The out-of-plane bending of the aromatic C-H bonds would provide information about the substitution pattern on the benzene ring.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Aromatic Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Butyl Group | 2850 - 2960 |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

| C-O Stretch (Asymmetric) | Aryl-alkyl Ether | 1200 - 1275 |

| C-O Stretch (Symmetric) | Aryl-alkyl Ether | 1020 - 1075 |

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromic Behavior

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene ring. The presence of the electron-donating amino and methoxy groups on the aromatic ring would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Detailed experimental data on the UV-Vis absorption maxima (λmax) for this compound is not widely published. However, analysis of similar aromatic amines suggests that the primary absorption bands would occur in the ultraviolet region. The electronic transitions are influenced by the solvent environment, a phenomenon known as solvatochromism.

The solvatochromic behavior of this compound would depend on the polarity of the solvent. In moving from a nonpolar to a polar solvent, a shift in the λmax would be expected. This shift is due to the differential stabilization of the ground and excited states of the molecule by the solvent molecules. For compounds with intramolecular charge transfer character, such as anilines with electron-donating groups, an increase in solvent polarity often leads to a red shift (positive solvatochromism) of the π → π* transition band. This is because the more polar excited state is stabilized to a greater extent by the polar solvent than the less polar ground state. A systematic study involving a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted Absorption Region (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 250 - 350 |

Mechanistic Investigations and Chemical Reactivity Pathways

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Involving Dimethoxyanilines

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, which is typical for electron-rich aromatic systems, SNAr reactions require the aromatic ring to be electron-deficient. chemistrysteps.commasterorganicchemistry.com This is usually achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org These EWGs are crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comwikipedia.org

The mechanism begins with the nucleophilic attack on the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. chemistrysteps.com In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

For dimethoxyanilines, such as N-Butyl-2,4-dimethoxyaniline, the two methoxy (B1213986) groups (-OCH3) are electron-donating groups (EDGs). These groups increase the electron density of the aromatic ring, making it inherently nucleophilic and generally unreactive towards nucleophilic attack. masterorganicchemistry.com Therefore, for an SNAr reaction to occur on a dimethoxyaniline derivative, the ring would need to be substantially activated by powerful electron-withdrawing groups. The aniline (B41778) moiety itself, particularly the lone pair on the nitrogen, also contributes to the electron-donating nature. However, reactions involving primary amines as nucleophiles are an important class of organic synthetic reactions. nih.govresearchgate.net In a scenario where a dimethoxyaniline acts as the nucleophile, it would readily attack an activated, electron-poor aromatic ring.

Kinetic studies of SNAr reactions provide crucial insights into the reaction mechanism. These studies are often conducted under pseudo-first-order conditions, where the concentration of the nucleophile (e.g., an aniline) is in significant excess compared to the aromatic substrate. nih.gov The rate of reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the electronic properties of the substituents on both the nucleophile and the aromatic substrate. nih.govresearchgate.net

In SNAr reactions, the reactivity of aryl halides often follows the order F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine stabilizes the intermediate complex more effectively. masterorganicchemistry.com

Solvent properties such as polarity, hydrogen bond donor ability, and hydrogen bond acceptor ability significantly affect reaction rates. nih.gov For instance, an increase in the mole fraction of an aprotic solvent like DMSO in a methanol-DMSO mixture can lead to an increased reaction rate between anilines and an activated aromatic substrate. researchgate.net This is attributed to the desolvation of the amine's nucleophilic center, making it more reactive. researchgate.net

Kinetic data from reactions involving various para-substituted anilines often yield linear Hammett and Brønsted correlations, which supports a polar SNAr mechanism. researchgate.net However, changes in the nucleophile's basicity and the solvent composition can sometimes lead to a change in the mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway. researchgate.net This is indicated by biphasic Hammett and Brønsted plots. researchgate.net

Table 1: Factors Influencing SNAr Reaction Kinetics with Anilines

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Leaving Group | F > Cl > Br > I | The highly electronegative fluorine atom stabilizes the transition state of the rate-determining addition step. masterorganicchemistry.com |

| Solvent Polarity | Rate increases with solvent polarity | Polar solvents stabilize the charged Meisenheimer complex. |

| Solvent Type | Aprotic solvents (e.g., DMSO) can increase rates | Desolvation of the aniline nucleophile enhances its reactivity. researchgate.net |

| Aniline Substituents | Electron-donating groups on aniline increase rate | Enhances the nucleophilicity of the amine. researchgate.net |

Oxidative Coupling Reactions and Radical Intermediates

Oxidative coupling reactions involve the formation of a new bond between two molecules, accompanied by an oxidation process. In the context of anilines, these reactions often proceed through radical intermediates. The initial step is typically a single electron transfer (SET) from the electron-rich aniline to an oxidant, generating an aniline radical cation. nih.gov

This radical cation is a key intermediate that can undergo various subsequent reactions. For this compound, the presence of two electron-donating methoxy groups and the alkylated amino group would facilitate the initial oxidation step. The stability of the resulting radical cation would be enhanced by resonance delocalization of the radical and positive charge onto the aromatic ring and the substituents. These reactive intermediates can then couple with another nucleophile or another radical species to form new C-N or C-C bonds. nih.gov

Transition metals are often employed to catalyze oxidative coupling reactions under milder conditions. nih.gov Various metals, including palladium, copper, iron, cobalt, and titanium, have been shown to be effective. nih.govresearchgate.net In these reactions, the transition metal catalyst facilitates the electron transfer process.

For example, a proposed general mechanism for transition metal-catalyzed oxidative reactions of N,N-dialkylanilines involves a rate-determining single electron transfer (SET) to form a radical cation. nih.gov The metal's role can be to initiate the conversion of an oxidant (like a peroxide) into reactive radical species, which then oxidize the aniline. nih.gov

In titanium-catalyzed oxidative amination, the mechanism can proceed through a Ti(II)/Ti(IV) redox catalytic cycle. researchgate.netmorressier.com A Ti(IV) imido complex can react with an alkyne, and after a series of steps involving reductive elimination, the desired product is formed, and a Ti(II) species is generated. The catalytic cycle is completed by the reoxidation of Ti(II) back to Ti(IV). researchgate.net

The oxidation of anilines, particularly those with electron-donating groups at the para position, can lead to the formation of quinone-like structures. The aniline radical cation formed in the initial oxidation step can undergo further oxidation and deprotonation steps.

For a 2,4-dimethoxyaniline (B45885) derivative, oxidation could potentially lead to the loss of one or both methyl groups from the methoxy substituents, followed by oxidation of the resulting hydroquinone-like ring to a benzoquinone derivative. The amino group can then react with the quinone ring to form a benzoquinone anil or imine intermediate. These intermediates are highly electrophilic and can react with available nucleophiles in the reaction mixture, leading to a variety of final products. The specific reaction pathway and the stability of the intermediates are highly dependent on the reaction conditions, including the oxidant used, the solvent, and the pH.

Electrochemical Reaction Mechanisms and Regioselectivity

The electrochemical oxidation of anilines provides a clean alternative to chemical oxidants for initiating reactions. mdpi.com The fundamental process involves the removal of an electron from the aniline at an anode surface to generate a radical cation. mdpi.com The stability and subsequent reactivity of this radical cation are dictated by the aniline's substitution pattern.

For this compound, the electron-donating methoxy groups and the N-butyl group would lower the oxidation potential, making the initial electron transfer easier compared to unsubstituted aniline. The radical cation formed is stabilized by resonance, with the positive charge and radical character delocalized across the nitrogen atom and the aromatic ring, particularly at the ortho and para positions.

The regioselectivity of subsequent reactions is controlled by the distribution of this charge and spin density. The radical cation can deprotonate, typically from the nitrogen or an alpha-carbon of an N-alkyl group, to form a neutral radical. This radical can then be further oxidized to an iminium ion or undergo coupling reactions. The presence of the methoxy groups at positions 2 and 4 will direct the outcome of these reactions, influencing where coupling or addition of nucleophiles occurs. The solid-solid reduction process is often kinetically slow, which can lead to the premature termination of the reaction. northeastern.edu

N-Alkylation and N-Functionalization Reaction Mechanisms in Anilines

N-Alkylation of anilines is a fundamental transformation for synthesizing more complex amines. chemrxiv.org A prominent and atom-economical method for this is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy, often catalyzed by transition metal complexes of ruthenium, iridium, or palladium. acs.orgnih.gov This method uses alcohols as alkylating agents, with water being the only byproduct. nih.govresearchgate.net

The general mechanism for the borrowing hydrogen process involves several steps:

Dehydrogenation: The metal catalyst first dehydrogenates the alcohol to form the corresponding aldehyde or ketone. nih.gov

Condensation: The aniline then reacts with the in-situ generated carbonyl compound to form an imine (or Schiff base) intermediate, releasing a molecule of water. nih.gov

Reduction: The metal hydride species, formed during the initial dehydrogenation step, then reduces the imine to the final N-alkylated aniline product and regenerates the active catalyst. chemrxiv.orgnih.gov

This catalytic cycle avoids the use of stoichiometric organometallic reagents or alkyl halides, making it an environmentally benign process. chemrxiv.org The reaction is versatile, allowing for the alkylation of a wide range of anilines with various primary and secondary alcohols. nih.govresearchgate.net

Table 2: Catalytic Systems for N-Alkylation of Anilines via Borrowing Hydrogen

| Catalyst Type | Metal Center | Typical Ligands | Key Features |

|---|---|---|---|

| Pincer Complexes | Palladium(II) | Pincer-type ligands | Effective for N-alkylation of benzamides and sulfonamides. chemrxiv.org |

| NHC Complexes | Iridium(III), Ruthenium(II) | N-Heterocyclic Carbene (NHC) | High efficiency in solvent-free N-alkylation and N-methylation reactions. acs.org |

| Commercially Available Complexes | Ruthenium | Triphenylphosphine | Enables selective alkylation under mild conditions. nih.gov |

Free Radical Chemistry and Reductive/Oxidative Processes

The chemical reactivity of this compound in the context of free radical chemistry and redox processes is dictated by the interplay of its structural features: the electron-rich aromatic ring due to the two methoxy groups, the secondary amine functionality, and the N-butyl substituent. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, its behavior can be inferred from the well-established reactivity of substituted anilines and related aromatic amines.

Free Radical Chemistry

The presence of the amine group makes this compound susceptible to reactions with free radicals. The reaction mechanism can proceed via several pathways, primarily involving the nitrogen atom or the aromatic ring.

Hydrogen Abstraction: Free radicals can abstract a hydrogen atom from the N-H group, leading to the formation of a nitrogen-centered radical. The stability of this radical is influenced by the resonance delocalization of the unpaired electron into the aromatic ring, which is enhanced by the electron-donating methoxy groups.

Radical Addition: Electrophilic radicals can attack the electron-rich aromatic ring. The methoxy groups at positions 2 and 4 direct such additions to the ortho and para positions relative to the amino group, which are already substituted or sterically hindered.

Single Electron Transfer (SET): this compound can act as an electron donor in the presence of a suitable oxidant, leading to the formation of an aminium radical cation. This radical cation is a key intermediate in many oxidative processes.

The antioxidant potential of methoxy-substituted anilines suggests their ability to act as free radical scavengers. This activity is attributed to their ability to donate a hydrogen atom or an electron to a radical species, thereby neutralizing it.

Reductive and Oxidative Processes

Oxidative Pathways: The oxidation of this compound is expected to be a facile process due to the electron-donating nature of the dimethoxy and N-butyl groups. Electrochemical studies on substituted anilines have shown that oxidation typically initiates with a one-electron transfer from the nitrogen atom to form a radical cation.

The fate of this radical cation is diverse and depends on the reaction conditions:

Dimerization and Polymerization: The radical cation can couple with another molecule to form dimers (such as benzidine-type structures) or oligomers. The coupling can occur at various positions on the aromatic ring or through the nitrogen atom.

Reaction with Nucleophiles: In the presence of nucleophiles, such as water, the radical cation can react to form hydroxylated products.

N-Dealkylation: Oxidative processes can lead to the cleavage of the N-butyl group. This N-dealkylation can proceed through the formation of an iminium ion intermediate.

The table below presents hypothetical oxidation potentials for this compound based on trends observed for similarly substituted anilines. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize.

| Compound | Substituents | Predicted Oxidation Potential (V vs. SCE) |

| Aniline | None | ~0.9 |

| N-Butylaniline | N-butyl | ~0.8 |

| 2,4-Dimethoxyaniline | 2,4-dimethoxy | ~0.6 |

| This compound | N-butyl, 2,4-dimethoxy | ~0.5 |

Note: These are estimated values to illustrate the expected electronic effects of the substituents.

Reductive Pathways: The reduction of this compound is generally less favorable than its oxidation due to the electron-rich nature of the molecule. The aromatic ring and the amine functionality are not readily reduced under standard conditions.

However, under specific and more forcing conditions, reductive pathways could be envisaged:

Reductive Cleavage: Catalytic hydrogenation at high pressures and temperatures, or the use of strong reducing agents, could potentially lead to the cleavage of the C-N bond (deamination or debutylation) or the demethylation of the methoxy groups. However, these are not considered typical reactivity pathways for this class of compounds under mild conditions.

The following table summarizes kinetic data for the reaction of aniline derivatives with methyl radicals, which provides insight into the reactivity of the C6H5NH2 core of this compound. The primary reaction is hydrogen abstraction from the amino group.

| Reaction | Temperature (K) | Pressure (Torr) | Rate Expression (cm³ molecule⁻¹ s⁻¹) |

| C₆H₅NH₂ + CH₃ → C₆H₅NH + CH₄ | 300-2000 | 760 | 7.5 x 10⁻²³ T³·⁰⁴ exp(-40.63 kJ·mol⁻¹/RT) nih.gov |

| C₆H₅NH₂ + CH₃ → IS2 (ortho-addition) | 300-2000 | 760 | 2.29 x 10⁻³ T⁻³·¹⁹ exp(-56.94 kJ·mol⁻¹/RT) nih.gov |

This data for aniline highlights the competition between H-abstraction from the -NH₂ group and CH₃-addition to the aromatic ring. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the electronic structure and predict the reactivity of N-Butyl-2,4-dimethoxyaniline.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular properties of organic compounds. In the case of this compound, DFT calculations can be employed to determine its optimized geometry, electronic properties, and spectroscopic signatures.

DFT calculations on related dimethoxybenzene derivatives have demonstrated that functionals like B3LYP can provide accurate predictions of molecular geometries and electronic properties. nih.gov For this compound, such calculations would likely reveal a non-planar geometry, with the butyl group and methoxy (B1213986) groups exhibiting specific conformations relative to the aniline (B41778) ring.

Key molecular properties that can be calculated using DFT include:

Total energy: A measure of the molecule's stability.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the amino group and the oxygen atoms of the methoxy groups are expected to be regions of high electron density.

The following table illustrates the types of molecular properties of this compound that can be predicted using DFT calculations.

| Property | Predicted Value (Arbitrary Units) |

| Total Energy | E |

| Dipole Moment | µ |

| HOMO Energy | EHOMO |

| LUMO Energy | ELUMO |

| HOMO-LUMO Energy Gap | ΔE |

Molecular Orbital Analysis for Frontier Orbitals and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, due to the electron-donating nature of the amino and methoxy groups. This high-energy HOMO would suggest that the molecule is a good electron donor and susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

A typical FMO analysis for this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels.

| Frontier Orbital | Energy Level (eV) | Primary Atomic Contributions |

| LUMO | ELUMO | Aromatic Ring Carbons |

| HOMO | EHOMO | Nitrogen (amino group), Aromatic Ring Carbons, Oxygen (methoxy groups) |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, this could involve studying its reactions with various reagents, such as electrophiles or oxidizing agents. By mapping the potential energy surface of the reaction, chemists can identify the most likely reaction pathway.

This analysis involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's activation energy and rate. For instance, in an electrophilic substitution reaction on the aniline ring, computational methods could predict the preferred site of attack (ortho, meta, or para to the amino group) by comparing the energies of the different transition states.

Quantitative Structure-Activity Relationship (QSAR) Studies in Related Aromatic Amines

In a hypothetical QSAR study involving this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. These descriptors would then be correlated with a measured biological activity (e.g., toxicity, enzyme inhibition) for a set of similar aromatic amines. The resulting QSAR model could then be used to predict the activity of this compound.

Advanced Materials Science and Polymer Chemistry Applications

Incorporation into Conducting Polymers and Copolymers

Substituted anilines are foundational to a large family of conducting polymers with significant technological potential, valued for their unique electrical and optical properties. frontiermaterials.net Poly(2,5-dimethoxyaniline) (PDMA) and its copolymers have been synthesized through chemical polymerization methods, resulting in materials with remarkably improved solubility in common organic solvents compared to unsubstituted polyaniline. ias.ac.in The presence of two alkoxy groups on the phenyl ring enhances solubility without significantly diminishing the conductivity, a common issue with other substituted polyanilines. researchgate.net These polymers demonstrate a high degree of planarity and conjugation, with well-defined polaronic features, which are essential for charge transport. ias.ac.in

The electrochemical polymerization of aniline (B41778) and its derivatives is a precise method for creating polymer films, offering control over the material's growth and structural properties. cureusjournals.com The process is generally understood to occur through a multi-step oxidation mechanism at an anode. cureusjournals.comunlv.edu

The key stages of the mechanism are:

Monomer Oxidation: The process begins at the anode where the aniline derivative, such as dimethoxyaniline, undergoes oxidation to form a primary cation radical. This initiation step is dependent on the applied potential and the composition of the electrolyte. cureusjournals.comunlv.edu

Coupling and Dimer Formation: These highly reactive cation radicals then couple with each other. Subsequent deprotonation and re-aromatization lead to the formation of dimers, which are the initial building blocks for the polymer chain. cureusjournals.com

Polymer Chain Growth: The dimers and subsequent oligomers are more easily oxidized than the original monomer. They are oxidized on the anode surface and react with other radical cations or monomers, causing the polymer chain to grow and deposit onto the electrode surface. researchgate.net

This process can be carried out using several electrochemical techniques, including potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods, each influencing the final properties of the polymer film. cureusjournals.comresearchgate.net

The morphology of conducting polymers significantly influences their properties. Synthesizing nanostructured forms of poly(dimethoxyaniline) can lead to materials with high surface area, enhanced electrical conductivity, and superior charge storage capacity. researchgate.net

One innovative, green chemistry approach utilizes a mild oxidizing system of HCl/NaCl/H₂O₂ to achieve the chemical oxidative polymerization of 2,5-dimethoxyaniline. researchgate.net This method avoids the use of harsh transition metal or enzymatic catalysts. frontiermaterials.net By carefully controlling the experimental parameters, such as ionic strength (NaCl concentration), this process yields a compact, high-surface-area nanostructured powder. frontiermaterials.netresearchgate.net Another method involves using a dual oxidant system of (NH₄)₂S₂O₈ and Fe³⁺. frontiermaterials.net Nanostructured poly(2,5-dimethoxyanilines) with hexagonal nanorod shapes (15–200 nm in diameter) have also been produced via oxidative polymerization with a mixture of ferric chloride and ammonium (B1175870) persulfate. researchgate.net

Table 1: Properties of Nanostructured Poly(2,5-dimethoxyaniline) Synthesized via Green Chemistry

| Property | Value | Synthesis Conditions |

|---|---|---|

| Electrical Conductivity (σ) | ~10⁻¹ S cm⁻¹ | Chemical oxidative polymerization using HCl/NaCl/H₂O₂ system. researchgate.net |

| Specific Charge Storage (Csp) | ~205 F/g | Chemical oxidative polymerization using HCl/NaCl/H₂O₂ system. researchgate.net |

| Morphology | Compact, high surface area nanostructure | Achieved by tailoring ionic strength to promote monomer precipitate formation. frontiermaterials.net |

Aggregation Behavior and Supramolecular Assemblies

The aggregation of aniline-based compounds can lead to materials with novel functionalities. This is particularly evident in the formation of supramolecular structures driven by non-covalent interactions, which can be influenced by external factors like the presence of metal ions.

Research has shown that anilinic compounds, specifically including 2,4-dimethoxyaniline (B45885), can form aggregates embedded with Copper(II) ions. researchgate.net These structures are formed through a reaction involving a catalytic amount of a copper complex in the presence of hydrogen peroxide. researchgate.net The resulting copper-containing aggregates exhibit the property of an irreversible thermoelectric switch, demonstrating a significant change in electrical resistance in response to temperature changes. researchgate.net This behavior highlights how metal ion coordination can be used to assemble aniline derivatives into functional thermoelectric materials.

The broader strategy of incorporating metal ions into polymer structures is a key area of research for enhancing thermoelectric performance. nih.gov Metal coordination can increase phonon scattering, which reduces thermal conductivity, while simultaneously influencing the electronic structure to optimize the electrical conductivity and Seebeck coefficient—the three key parameters that determine thermoelectric efficiency. nih.govpolyu.edu.hkscienceopen.com For instance, various metal ions (such as Mn²⁺, Fe³⁺, and Ca²⁺) have been shown to coordinate with carbonized polydopamine, leading to significant enhancements in n-type thermoelectric properties. nih.gov

Electrochromic Devices and Tunable Optical Properties of Derivatives

Poly(dimethoxyaniline) is a promising material for electrochromic devices (ECDs) due to its ability to change color reversibly and efficiently in response to an applied electrical potential. researchgate.netias.ac.in ECDs are electrochemical cells where a material coated on a transparent electrode undergoes a redox reaction, causing a persistent but reversible change in its optical properties. scispace.com

Films of poly(2,5-dimethoxyaniline) synthesized electrochemically on indium tin oxide (ITO) glass show reversible color changes, typically from yellow in the fully reduced state (leucoemeraldine form) to blue or green in the oxidized states (pernigraniline form). researchgate.netias.ac.in The specific color transition and performance characteristics of the device, such as response time and optical contrast, are critically dependent on the synthesis conditions, particularly the type of acid electrolyte used during polymerization. ias.ac.insemanticscholar.org

For example, films synthesized using HCl as the electrolyte have been shown to exhibit faster response times compared to those made with oxalic acid or nitric acid, which is attributed to differences in film morphology and thickness. ias.ac.in The fastest response times observed can be less than 2 seconds. researchgate.net

Table 2: Electrochromic Performance of Poly(2,5-dimethoxyaniline) Films

| Electrolyte Acid | Color Change (Reduced to Oxidized) | Fastest Response Time | Applied Potential for Fast Response | Optical Contrast (ΔAbs) |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | Yellow to Green | 3.7 s | 3.5 V | 2.260 ± 0.360 |

| Sulfuric Acid (H₂SO₄) | Yellow to Blue | < 2.0 s | 1.6 V | Not Specified |

| Nitric Acid (HNO₃) | Yellow to Green | Slower than HCl | Not Specified | 1.770 ± 0.240 |

| Oxalic Acid (H₂C₂O₄) | Yellow to Blue | Slower than HCl | Not Specified | 0.372 ± 0.097 |

Data compiled from multiple studies on electrochemically synthesized films. researchgate.netias.ac.in

Design and Synthesis of Novel N Butyl 2,4 Dimethoxyaniline Derivatives

Targeted Structural Modifications at the Anilino Nitrogen Atom

The introduction of aryl substituents on the anilino nitrogen to form triarylamines is a significant modification. These N,N-disubstituted derivatives are often synthesized through modern cross-coupling methodologies, with the Buchwald-Hartwig amination being a particularly powerful tool for the formation of carbon-nitrogen bonds. nih.govnih.gov This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide or triflate. chemrxiv.orgresearchgate.net

In a hypothetical synthesis of N,N-bis(4-tert-butylphenyl)-2,4-dimethoxyaniline, N-Butyl-2,4-dimethoxyaniline would be reacted with an aryl halide, such as 1-bromo-4-tert-butylbenzene. The reaction is typically carried out in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often involves bulky, electron-rich phosphines that promote the efficiency of the catalytic cycle.

A plausible reaction scheme is as follows:

Scheme 1: Proposed synthesis of N,N-bis(4-tert-butylphenyl)-2,4-dimethoxyaniline via Buchwald-Hartwig amination.

The reaction conditions would require careful optimization of the catalyst, ligand, base, solvent, and temperature to achieve a high yield of the desired product. The bulky tert-butyl groups on the phenyl rings are expected to create a sterically hindered environment around the nitrogen atom, influencing the molecule's conformational flexibility and reactivity.

Table 1: Illustrative Reaction Parameters for the Synthesis of N,N-bis(4-tert-butylphenyl)-2,4-dimethoxyaniline

| Parameter | Condition |

| Starting Material A | This compound |

| Starting Material B | 1-bromo-4-tert-butylbenzene |

| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) |

| Ligand | Buchwald-Hartwig Biaryl Phosphine Ligand |

| Base | Sodium tert-butoxide (NaOt-Bu) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary or secondary amine with an aldehyde or a ketone. jetir.orgscispace.com The formation of Schiff bases from this compound involves the reaction of its secondary amine functionality with a suitable carbonyl compound. This reaction is generally catalyzed by either an acid or a base and often requires the removal of water to drive the equilibrium towards the product. researchgate.net

The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the imine. scispace.com The presence of the N-butyl group makes the starting amine a secondary amine, which upon reaction with an aldehyde or ketone, would form a tertiary iminium ion.

A general reaction for the formation of an iminium salt from this compound and a generic aldehyde (R-CHO) is shown below:

Scheme 2: General reaction for the formation of an iminium salt from this compound.

The reactivity of the carbonyl compound and the specific reaction conditions, such as the choice of catalyst and solvent, would influence the rate and yield of the reaction.

Table 2: Representative Aldehydes for Schiff Base Formation and Expected Product Characteristics

| Aldehyde Reactant | Expected Imine Product | Key Structural Feature |

| Benzaldehyde | N-benzylidene-N-butyl-2,4-dimethoxyanilinium | Aromatic iminium |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-N-butyl-2,4-dimethoxyanilinium | Electron-withdrawing group on the aromatic ring |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-N-butyl-2,4-dimethoxyanilinium | Electron-donating group on the aromatic ring |

| Butyraldehyde (B50154) | N-butylidene-N-butyl-2,4-dimethoxyanilinium | Aliphatic iminium |

Modifications of the Aromatic Ring System for Tuned Electronic Properties

The electronic properties of the this compound scaffold can be fine-tuned by introducing various substituents onto the dimethoxy-substituted aromatic ring. The nature and position of these substituents can significantly alter the electron density distribution across the molecule, thereby influencing its reactivity, basicity, and spectroscopic properties. rsc.org The existing methoxy (B1213986) groups at the 2- and 4-positions are electron-donating, which activates the ring towards electrophilic substitution.

The introduction of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, would decrease the electron density on the aromatic ring and reduce the nucleophilicity of the anilino nitrogen. Conversely, the addition of further electron-donating groups (EDGs), like alkyl or additional alkoxy groups, would increase the electron density. These modifications can be achieved through standard electrophilic aromatic substitution reactions, with the positions of substitution being directed by the existing methoxy and N-butylamino groups.

The electronic effect of these substituents can be quantified and predicted using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent. acs.orgwikipedia.org

Table 3: Predicted Electronic Effects of Substituents on the Aromatic Ring of this compound

| Substituent (at C5 or C6) | Type | Expected Effect on Ring Electron Density | Expected Effect on Nitrogen Basicity |

| -NO₂ | Electron-Withdrawing | Decrease | Decrease |

| -CN | Electron-Withdrawing | Decrease | Decrease |

| -Cl | Electron-Withdrawing (inductive), Electron-Donating (resonance) | Net Decrease | Decrease |

| -CH₃ | Electron-Donating | Increase | Increase |

| -OCH₃ | Electron-Donating | Increase | Increase |

Structure-Reactivity Relationship Studies of Designed Derivatives

Structure-reactivity relationship (SRR) studies aim to establish a correlation between the chemical structure of a series of compounds and their observed reactivity. nih.gov For the designed derivatives of this compound, these studies would involve systematically varying the structural motifs and quantifying the impact on a specific chemical property or reaction rate.

Quantitative structure-activity relationship (QSAR) models can be developed to mathematically describe these relationships. researchgate.net Such models often employ a range of molecular descriptors that encode steric, electronic, and hydrophobic properties of the molecules. For instance, the rate of a particular reaction, such as N-alkylation or a coupling reaction, could be measured for a series of derivatives with different substituents on the aromatic ring.

A common approach in SRR studies is the use of Hammett plots, which correlate the logarithm of the reaction rate constant (k) or equilibrium constant (K) with the Hammett substituent constant (σ). researchgate.netresearchgate.net The slope of the plot (the reaction constant, ρ) provides insight into the electronic nature of the reaction's transition state. A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting a buildup of positive charge in the transition state. Conversely, a positive ρ value implies that electron-withdrawing groups accelerate the reaction, indicating the development of negative charge.

For example, in a study of the nucleophilicity of the anilino nitrogen in different ring-substituted derivatives, a Hammett plot could be constructed by reacting them with a standard electrophile.

Table 4: Hypothetical Data for a Hammett Plot Analysis of a Reaction Involving this compound Derivatives

| Substituent on Aromatic Ring | Hammett Constant (σ) | Relative Reaction Rate (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 5.2 | 0.72 |

| -CH₃ | -0.17 | 2.8 | 0.45 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | 0.23 | 0.4 | -0.40 |

| -CN | 0.66 | 0.05 | -1.30 |

By analyzing such data, a deeper understanding of how structural modifications influence the chemical behavior of this compound derivatives can be achieved, guiding the future design of molecules with tailored properties. nih.gov

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Isolation

Chromatographic methods are essential for separating N-Butyl-2,4-dimethoxyaniline from reaction precursors, byproducts, and impurities. The choice of technique depends on the complexity of the sample matrix and the analytical objective.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography is a primary and robust technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to the compound's volatility, GC can effectively separate it from other components in a mixture. The United States Environmental Protection Agency (EPA) promulgates methods for the analysis of aniline (B41778) and its derivatives by GC, highlighting its suitability for this class of compounds gfschemicals.com.

In a typical GC analysis, a sample containing this compound is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls. For aniline derivatives, a non-polar or medium-polarity column is often used. A flame ionization detector (FID) is commonly employed for quantification due to its high sensitivity to organic compounds.

Reaction Monitoring: During synthesis, small aliquots of the reaction mixture can be withdrawn at timed intervals, quenched, and injected into the GC. The resulting chromatograms allow for the quantitative tracking of the disappearance of reactants and the appearance of the this compound product, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Purity Assessment: For the final product, GC analysis provides a detailed profile of any residual solvents, starting materials, or byproducts. The purity is determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. High purity levels, often exceeding 99.6% for related compounds like 2,4-dimethoxyaniline (B45885), are typically verified using this method scribd.com. However, a potential challenge with aniline derivatives is their thermal lability, which can sometimes lead to degradation in the hot GC inlet. Using shorter analytical columns can mitigate this issue by reducing the residence time of the analyte at high temperatures metrohm.comresearchgate.net.

Table 1: Typical GC Parameters for Analysis of Aniline Derivatives

| Parameter | Value | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Provides efficient separation of components. |

| Carrier Gas | Helium or Nitrogen | Inertly transports the sample through the column. |

| Inlet Temperature | 250 °C - 280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization Detector (FID) | Provides high-sensitivity detection for quantitative analysis. |

| Injection Volume | 1 µL (split or splitless) | Introduces a small, representative amount of the sample. |

Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) for Complex Mixtures

For the analysis of this compound in more complex matrices or when higher sensitivity and specificity are required, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS) is the method of choice. This technique offers superior resolution and speed compared to conventional HPLC semanticscholar.org.

The UPLC system separates the compound from the sample matrix using a column packed with sub-2 µm particles. A common approach for aniline derivatives involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient mixture of water and acetonitrile (B52724) or methanol (B129727) containing a small amount of an acid like formic acid to ensure good peak shape and ionization efficiency dss.go.th.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for protonating the basic amine group of this compound, forming a pseudomolecular ion [M+H]⁺. This ion can then be detected and quantified. For unequivocal identification, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

Based on the structure of this compound (molecular weight: 195.27 g/mol ), the expected precursor ion in positive ESI mode would be at m/z 196.0. Key fragment ions would likely result from the loss of the butyl group, the methoxy (B1213986) groups, or cleavage of the aromatic ring. For the closely related compound 2,4-dimethoxyaniline, major fragments are observed at m/z 139 and 122, corresponding to losses from the core structure mt.com.

Table 2: UPLC/MS Parameters and Expected Fragments for this compound

| Parameter | Value/Description | Purpose |

| Column | Acquity BEH C18, 1.7 µm, 2.1 x 100 mm | High-resolution separation of the analyte from the matrix. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, provides protons for ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte from the column. |

| Flow Rate | 0.4 mL/min | Optimal for high efficiency on a UPLC column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. |

| Precursor Ion (MS1) | m/z 196.1 | The protonated molecular ion of this compound. |

| Expected Fragments (MS2) | m/z ~139, ~124, ~109 | Structural confirmation via fragmentation (e.g., loss of butyl group, loss of CH₃ from methoxy). |

Electrochemical Analytical Techniques for Redox Behavior and Polymer Characterization

Electrochemical techniques are powerful for probing the redox properties of this compound, which are governed by the electron-rich aniline moiety. These methods provide insights into its electron transfer kinetics and its potential to form conductive polymers.

Cyclic Voltammetry for Understanding Electrochemical Transformations

Cyclic voltammetry (CV) is the most widely used technique for investigating the electrochemical behavior of aniline derivatives. The general mechanism for the electrochemical oxidation of anilines involves the removal of an electron from the nitrogen atom to form a radical cation. The stability and subsequent reactions of this radical cation are heavily influenced by the substituents on the aromatic ring mt.com.

In the case of this compound, the molecule possesses three electron-donating groups: the N-butyl group and two methoxy groups at the ortho and para positions. These groups increase the electron density on the aromatic ring and the nitrogen atom, making the compound easier to oxidize compared to unsubstituted aniline. This effect lowers the oxidation potential metrohm.comlcms.cz.

A CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon, platinum) in a solution containing the analyte and a supporting electrolyte. The resulting voltammogram plots current versus potential. For an aniline derivative, an anodic (oxidation) peak is typically observed on the forward scan. If the resulting radical cation is stable, a corresponding cathodic (reduction) peak may be seen on the reverse scan, indicating a reversible or quasi-reversible process. However, for many anilines, the radical cation is highly reactive and undergoes coupling reactions, leading to the formation of dimers and polymers on the electrode surface. This process is often observed as the appearance of new redox peaks upon subsequent CV cycles and is the basis for the electropolymerization of aniline derivatives pharmaknowledgeforum.com.

Table 3: Key Information from Cyclic Voltammetry of this compound

| Parameter Measured | Interpretation | Significance |

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. | Indicates the ease of electron removal. Expected to be lower than aniline due to electron-donating groups. |

| Cathodic Peak Potential (Epc) | Potential at which the oxidized species is reduced. | Its presence and position relative to Epa indicate the reversibility of the redox process. |

| Peak Current (Ipa) | Magnitude of the oxidation current. | Proportional to the concentration of the analyte and can provide information on reaction kinetics. |

| Changes with Scan Rate | How peak potentials and currents change with scan speed. | Helps to distinguish between diffusion-controlled and surface-adsorbed processes. |

| New Peaks on Cycling | Appearance of new redox couples with repeated scans. | Indicates the formation of new electroactive species, such as dimers or polymers, on the electrode surface. |

Advanced Titration and Quantitative Analyses for Reaction Yield and Purity

Titration is a classic, yet highly accurate, quantitative method for determining the purity of this compound or for calculating the yield of a synthesis reaction. As an aromatic amine, the compound is a weak base, which makes direct titration in water challenging due to the lack of a sharp endpoint.

To overcome this, non-aqueous acid-base titration is the preferred method. This technique enhances the basicity of the weak amine, allowing for a precise and sharp endpoint. The procedure involves dissolving a precisely weighed sample in a non-basic, aprotic solvent, most commonly glacial acetic acid. The solution is then titrated with a standardized solution of a very strong acid, typically perchloric acid (HClO₄) dissolved in glacial acetic acid mt.com.

The reaction that occurs is the protonation of the amine by the strong acidium ion (CH₃COOH₂⁺) formed from the perchloric acid and the acetic acid solvent.

The endpoint of the titration can be determined potentiometrically, using a pH electrode suitable for non-aqueous media, or visually, with an indicator like crystal violet, which changes from violet (basic) to blue-green (acidic) in this solvent system. Potentiometric determination is generally more precise and involves plotting the potential (in millivolts) against the volume of titrant added to find the inflection point, which corresponds to the equivalence point. The purity or amount of the amine is then calculated based on the stoichiometry of the reaction.

Table 4: Procedure for Non-Aqueous Titration of this compound

| Step | Procedure | Purpose |

| 1. Sample Preparation | Accurately weigh a sample of this compound. | To know the exact mass of the analyte being titrated. |

| 2. Dissolution | Dissolve the sample in a suitable volume of glacial acetic acid. | To create a homogenous solution in a solvent that enhances the amine's basicity. |

| 3. Titrant | Use standardized 0.1 N perchloric acid in glacial acetic acid. | Perchloric acid behaves as a very strong acid in this medium, ensuring a complete reaction. |

| 4. Endpoint Detection | Potentiometric: Use a combination glass electrode and monitor the potential change. Visual: Add 1-2 drops of crystal violet indicator. | To accurately determine the point at which all the amine has been neutralized. |

| 5. Titration | Add the titrant from a burette until the endpoint is reached (a sharp potential jump or a color change from violet to blue-green). | To measure the volume of titrant required to react with the amine. |

| 6. Calculation | Use the volume of titrant, its concentration, and the sample mass to calculate the purity percentage. | To determine the final quantitative result. |

Future Research Avenues and Interdisciplinary Prospects

Exploration of Novel Catalytic Transformations and C-N Bond Activation

Future research into N-Butyl-2,4-dimethoxyaniline is poised to benefit significantly from advancements in catalysis, particularly in the functionalization and activation of its carbon-nitrogen (C-N) bond. The tertiary aniline (B41778) structure presents a unique substrate for exploring innovative catalytic transformations.

Modern catalytic methods, such as the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, offer a highly atom-economical and environmentally friendly route for N-alkylation. nih.govnih.gov These processes, often utilizing catalysts based on ruthenium, iridium, nickel, or cobalt, allow for the N-alkylation of primary anilines with alcohols, producing only water as a byproduct. nih.govnih.govrsc.org Applying these sophisticated catalytic systems, including advanced pincer complexes and metal-organic framework (MOF)-derived catalysts, to the synthesis of this compound could lead to more efficient and selective production pathways. nih.govrsc.org

Conversely, the selective cleavage of the C-N bond (N-dealkylation) is another critical area of research. nih.gov Developing catalysts that can precisely activate and cleave the N-butyl bond without degrading the aromatic core would open pathways for using the 2,4-dimethoxyaniline (B45885) moiety as a removable directing group or for converting the compound into other valuable derivatives. nih.gov Research in this area could focus on palladium-based systems or electrochemistry to simulate enzymatic C-N bond cleavage, offering controlled transformations that are challenging with traditional chemical methods. nih.gov

Table 1: Promising Catalytic Systems for N-Alkylaniline Synthesis and Transformation

| Catalytic Strategy | Metal/Catalyst Type | Reaction Type | Potential Advantages for this compound |

|---|---|---|---|

| Borrowing Hydrogen | Ru-Pincer Complexes | C-N Bond Formation | High atom economy, mild reaction conditions, use of alcohols as alkylating agents. nih.gov |

| Hydrogen Auto-Transfer | Ni-Pincer Complexes | C-N Bond Formation | Use of earth-abundant metals, high yields for N-alkylation of anilines. rsc.org |

| MOF-Derived Catalysis | Co-N-Doped Carbon | C-N Bond Formation | High selectivity, catalyst recyclability, remarkable stability. nih.gov |

| Oxidative Coupling | Copper(II) Acetate (B1210297) | C-N Bond Formation | Cross-coupling with alkylborane reagents. organic-chemistry.org |

| Reductive Dealkylation | Palladium Complexes | C-N Bond Cleavage | Selective removal of alkyl groups for further functionalization. nih.gov |

Development of Advanced Functional Materials with Tailored Properties

The unique combination of an electron-rich dimethoxy-substituted aromatic ring, a tertiary amine group, and a flexible butyl chain makes this compound a compelling building block for advanced functional materials. Substituted anilines are well-known precursors to conductive polymers, and future research could explore the polymerization of this compound to create novel materials. ias.ac.in The presence of the N-butyl group would likely enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the intractable parent polyaniline. ias.ac.innih.gov

Furthermore, aniline functionalities are being integrated into organic semiconductors for applications in organic field-effect transistors (OFETs) and chemical sensors. rsc.orgrsc.org The methoxy (B1213986) groups on the this compound ring act as strong electron-donating groups, which can be used to tune the electronic energy levels and bandgap of a material. rsc.orgacs.org This tailored electronic structure is critical for optimizing charge transport and sensing capabilities. Research could focus on synthesizing co-polymers incorporating this compound to create materials with specific responses to volatile organic compounds or other analytes. rsc.org

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of this compound and its derivatives is well-suited for integration with modern manufacturing technologies like flow chemistry and automated synthesis. Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and enhanced scalability compared to traditional batch methods. researchgate.netmdpi.com The N-alkylation of anilines and the reduction of corresponding nitroaromatics have been successfully demonstrated in flow reactors, providing a clear pathway for the continuous production of this compound. researchgate.netnih.gov

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions and the development of new materials. youtube.comwikipedia.org By employing robotic systems, researchers can rapidly screen libraries of catalysts, solvents, and substrates to identify the optimal conditions for synthesizing this compound. wikipedia.org This high-throughput approach can also be applied to the development of polymers or other functional materials, enabling the rapid generation and testing of a wide range of derivatives to establish structure-property relationships. youtube.com

Deeper Mechanistic Insights into Complex Chemical and Material Interactions

A fundamental understanding of the reaction mechanisms governing the synthesis and behavior of this compound is crucial for future advancements. Detailed mechanistic studies, combining experimental techniques (like in-situ spectroscopy) and computational modeling, can elucidate the intricate steps involved in catalytic C-N bond formation and cleavage. nih.govorganic-chemistry.org For instance, understanding how the catalyst interacts with the aniline nitrogen and the alcohol's hydroxyl group in a "borrowing hydrogen" reaction can guide the design of more efficient catalysts. nih.gov

In the context of materials science, mechanistic insights into how this compound influences polymer properties are essential. Studies on its anodic oxidation pathways can provide a clearer picture of how it would behave during electrochemical polymerization and its resulting polymer's stability and conductivity. researchgate.netacs.org Understanding the intermolecular interactions, molecular packing, and charge-carrier dynamics in thin films containing this molecule will be vital for designing next-generation organic electronic devices. rsc.org

Contributions to Sustainable Chemistry and Circular Economy through Innovative Synthesis

Perhaps the most significant future prospect for this compound lies in its potential to contribute to a more sustainable chemical industry and a circular economy. The aromatic core of the molecule is structurally related to compounds derivable from lignin, the most abundant source of renewable aromatics on Earth. researchgate.netnih.gov

Future research will likely focus on developing "lignin-first" biorefinery approaches to produce the 2,4-dimethoxyaniline precursor from depolymerized wood or agricultural waste. researchgate.netuantwerpen.be This strategy replaces petrochemical feedstocks with a renewable resource. Furthermore, the "butyl" portion of the molecule can be sourced from bio-butanol, derived from the fermentation of biomass. The subsequent N-alkylation step can be performed using green catalytic methods, such as the hydrogen-borrowing strategy with bio-butanol, which generates only water as a byproduct, thus minimizing waste and adhering to the principles of green chemistry. researchgate.netmanchester.ac.uk This complete bio-based synthesis route represents a significant step toward creating value-added chemicals within a circular and sustainable framework. acs.org

Q & A

Q. What are the key synthetic routes for preparing N-butyl-2,4-dimethoxyaniline, and how can reaction yields be optimized?

this compound can be synthesized via nitration, methoxylation, and reduction steps. For example, nitration of m-dichlorobenzene with mixed acid yields 2,4-dichloronitrobenzene (84% yield, 98% purity). Methoxylation using phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol) reduces reaction time and improves yields. Subsequent reduction with iron powder in a solvent produces 2,4-dimethoxyaniline (84% yield), which can then undergo alkylation to introduce the N-butyl group . Optimization strategies include adjusting catalyst loading, solvent polarity, and reaction temperature.

Q. What are the critical physical properties of this compound that influence its experimental handling?

Q. Which spectroscopic methods are most reliable for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are standard. For example:

- NMR : Confirms substitution patterns (e.g., methoxy and butyl groups).

- HRMS : Validates molecular weight with <1 ppm error (e.g., derivatives in show close alignment between calculated and observed masses).

- IR : Identifies functional groups like amine (-NH) and methoxy (-OCH₃) .

Advanced Research Questions

Q. How do substituents (e.g., chloro, methoxy) on the aromatic ring influence the reactivity of this compound in nucleophilic substitution reactions?

Electron-donating groups (e.g., methoxy) activate the ring toward electrophilic substitution, while electron-withdrawing groups (e.g., nitro) direct reactivity. For instance, 5-chloro-2,4-dimethoxyaniline (CAS 97-50-7) exhibits regioselectivity in reactions due to steric and electronic effects of the chloro and methoxy groups . Computational studies (e.g., DFT) can predict reactive sites, and experimental validation via kinetic studies is recommended.

Q. What methodologies resolve contradictions in spectral data for nitrosoaniline derivatives of this compound?

Contradictions in NMR or MS data often arise from impurities or tautomerism. Strategies include:

- Purification : Column chromatography or recrystallization to isolate pure isomers.

- Advanced Techniques : 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Isotopic Labeling : Confirms reaction pathways (e.g., using ¹⁵N-labeled amines) .

Q. How can this compound derivatives serve as catalysts in esterification, and what parameters control selectivity?

Derivatives like N-butyl-2,4-dinitro-anilinium p-toluenesulfonate () catalyze esterification with high selectivity. Key parameters:

- Temperature : Lower temperatures enhance selectivity (e.g., 80% yield at 0°C vs. 60% at 25°C).

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Substrate Sterics : Bulky alcohols reduce side reactions .

Methodological Recommendations

- Synthetic Optimization : Use phase transfer catalysts (e.g., PEG-400) to improve methoxylation efficiency .

- Data Validation : Cross-reference HRMS with computational tools (e.g., ChemDraw) to confirm molecular formulas .

- Reaction Design : Pre-screen substituent effects using computational chemistry before lab experimentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。